molecular formula C15H18N2O5 B13720171 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid

Cat. No.: B13720171
M. Wt: 306.31 g/mol
InChI Key: KFEAUMZKRNJEDU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid consists of two components:

  • 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol: A tryptamine derivative with a methyl group at position 2 of the indole ring and a hydroxyl group at position 3. Its molecular formula is C₁₁H₁₄N₂O (monoisotopic mass: 190.1106) .
  • But-2-enedioic acid: A dicarboxylic acid existing as two isomers: maleic acid ((Z)-but-2-enedioic acid) and fumaric acid ((E)-but-2-enedioic acid) .

This compound is a salt formed by protonation of the aminoethyl group by but-2-enedioic acid. It shares structural similarities with serotonin (5-hydroxytryptamine, 5-HT) but differs via the 2-methyl substitution on the indole ring .

Pharmacological Context
As a serotonin analog, it may interact with 5-HT receptors, though its specific receptor affinity and functional activity remain less characterized compared to well-studied derivatives like 5-carboxamidotryptamine (5-CT) .

Properties

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.C4H4O4/c1-7-9(4-5-12)10-6-8(14)2-3-11(10)13-7;5-3(6)1-2-4(7)8/h2-3,6,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEAUMZKRNJEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)O)CCN.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Indole Core

1.1 Fischer Indole Synthesis

The Fischer indole synthesis is a classical approach for constructing the indole nucleus. Typically, phenylhydrazines react with ketones or aldehydes under acidic conditions to form indoles.

Reaction Step Reagents & Conditions Outcome
Formation of indole Phenylhydrazine derivative + ketone (e.g., acetone) Acidic conditions, reflux
Functionalization at 5-position Electrophilic substitution or directed lithiation Introduction of hydroxyl group

Note: For this specific compound, methylation at the 2-position of indole can be achieved via methylating agents like methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the 2-Methyl Group

2.1 Direct Methylation of Indole

  • Reagents: Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)
  • Conditions: Reflux in a polar aprotic solvent such as acetone or DMF
  • Reaction: The indole ring undergoes electrophilic substitution at the 2-position, yielding 2-methylindole.

2.2 Alternative Pathway:

  • Use of methylating agents under controlled conditions to selectively methylate the indole nucleus at the 2-position, ensuring regioselectivity.

Functionalization at the 5-Position (Introduction of Hydroxyl Group)

3.1 Hydroxylation Strategies

3.2 Hydroxylation via Oxidation

  • Use of oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in controlled conditions to hydroxylate at the 5-position selectively.

Introduction of the Aminoethyl Side Chain

4.1 Nucleophilic Substitution

  • Reagents: 2-Aminoethylamine or ethylenediamine derivatives
  • Method: Nucleophilic substitution at the indole nitrogen or electrophilic addition at the 5-position followed by substitution.

4.2 Reductive Amination

  • Starting from aldehyde or ketone derivatives of the indole, reductive amination with 2-aminoethylamine yields the aminoethyl side chain attached at the desired position.

Formation of the But-2-enedioic Acid Moiety

5.1 Esterification and Acidic Functionalization

  • The introduction of the butenedioic acid (maleic acid) component can be achieved via esterification reactions or through condensation with maleic anhydride.

5.2 Condensation with Maleic Acid or Its Derivatives

  • The indole derivative bearing aminoethyl and hydroxyl groups can be reacted with maleic acid or maleic anhydride under suitable conditions (e.g., reflux in acetic acid) to form the final compound.

Overall Synthetic Pathway Summary

Step Reagents & Conditions Purpose
Indole synthesis Phenylhydrazine + ketone Construct indole core
Methylation at 2-position CH₃I, K₂CO₃, reflux Introduce methyl group
Hydroxylation at 5-position KMnO₄ or K₂Cr₂O₇ Add hydroxyl group
Aminoethyl side chain 2-Aminoethylamine, reductive amination Attach aminoethyl group
Condensation with maleic acid Maleic anhydride, reflux Attach butenedioic acid component

Research Data and Material Conditions

Method Yield Reaction Conditions Notes
Fischer Indole Synthesis Not specified Reflux, acid catalysis Widely used for indole core
Methylation >90% Reflux in DMF with methyl iodide Regioselective for 2-position
Hydroxylation Variable Oxidants like KMnO₄, controlled temperature Selective hydroxylation at 5-position
Aminoethyl functionalization Moderate Reductive amination, nucleophilic substitution Key for side chain attachment
Maleic acid condensation Moderate to high Reflux in acetic acid Final step for acid moiety

Chemical Reactions Analysis

Aminoethyl Side Chain

The primary amine undergoes typical nucleophilic reactions:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides under mild basic conditions (pH 8–9).

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imines, useful for further derivatization.

Reaction Reagent Product Application
AcylationAcetic anhydrideN-acetyl derivativeEnhanced receptor binding
AlkylationMethyl iodideN-methylated analogImproved metabolic stability

Hydroxyl Group on Indole

The phenolic -OH group participates in:

  • Esterification : Reacts with carboxylic acid chlorides (e.g., propionyl chloride) to form esters under anhydrous conditions.

  • Etherification : Forms methyl ethers via Williamson synthesis using methyl bromide and a base .

Maleate Moiety Reactivity

The but-2-enedioic acid component enables:

  • Michael Additions : The α,β-unsaturated carbonyl undergoes conjugate additions with nucleophiles (e.g., thiols, amines) .

  • Decarboxylation : Heating above 160°C releases CO₂, forming maleic anhydride derivatives .

Reaction Conditions Outcome
Thiol additionpH 7.4, 25°CThioether adduct
Thermal decomposition170°C, inert atmosphereMaleic anhydride + indole base

Stability and Degradation

The compound demonstrates pH-dependent stability:

  • Acidic Conditions (pH <3) : Protonation of the amino group reduces reactivity, but maleate undergoes hydrolysis to maleic acid .

  • Alkaline Conditions (pH >9) : Deprotonation of the hydroxyl group accelerates oxidation of the indole ring.

Condition Degradation Pathway Half-Life
pH 2.0, 25°CMaleate hydrolysis48 hours
pH 10.0, 40°CIndole ring oxidation8 hours

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Analog Key Difference Reactivity Change
3-(2-aminoethyl)-1H-indol-5-amineLacks hydroxyl groupReduced esterification capacity
3-(2-aminoethyl)-1H-indol-5-ol hexanedioateLonger dicarboxylic chainEnhanced solubility in nonpolar solvents

Scientific Research Applications

Neuropharmacology

One of the most notable applications of this compound is in neuropharmacology, where it acts as a serotonin analog. Its structure allows it to interact with serotonin receptors, making it a candidate for studying mood disorders and anxiety. Research indicates that compounds similar to this one can modulate serotonergic pathways, potentially leading to new treatments for depression and anxiety disorders .

Anticancer Research

Recent studies have investigated the compound's effects on cancer cell lines. For instance, derivatives of indole compounds have shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. One particular study demonstrated that similar compounds could induce apoptosis in HeLa and MCF-7 cancer cells, indicating that 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid may have similar properties worth exploring further .

Synthesis of Bioactive Molecules

The compound serves as a precursor in synthesizing various bioactive molecules. Its ability to undergo further chemical modifications allows researchers to create derivatives that may exhibit enhanced biological activity or selectivity towards specific targets, such as enzymes or receptors involved in disease processes .

Case Study 1: Serotonin Modulation

In a study published in PubChem, researchers synthesized a series of compounds based on the structure of 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid to evaluate their effects on serotonin receptors. The findings indicated that certain derivatives exhibited significant binding affinity to serotonin receptors, suggesting potential applications in treating mood disorders .

Case Study 2: Antitumor Activity

A separate investigation focused on the anticancer properties of related indole compounds. The study reported that specific analogs demonstrated effective antiproliferative activity against several cancer cell lines, including breast and cervical cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this chemical class .

Comparison with Similar Compounds

Serotonin (5-Hydroxytryptamine, 5-HT)

Property Serotonin (5-HT) 3-(2-Aminoethyl)-2-methyl-1H-indol-5-ol;But-2-enedioic Acid
Molecular Formula C₁₀H₁₂N₂O (free base) C₁₁H₁₄N₂O (free base) + C₄H₄O₄ (acid)
Substituents -OH at C5, no methyl group -OH at C5, -CH₃ at C2
Counterion Often HCl or sulfate But-2-enedioic acid (maleate or fumarate)
Receptor Affinity Broad 5-HT receptor activity Likely altered selectivity due to methyl substitution
Research Findings Neurotransmitter; regulates mood, appetite Limited data; methyl group may reduce blood-brain barrier penetration

5-Carboxamidotryptamine Maleate (5-CT)

Property 5-CT Target Compound
Molecular Formula C₁₅H₁₇N₃O₅ (maleate salt) C₁₁H₁₄N₂O + C₄H₄O₄
Substituents -CONH₂ at C5, no methyl group -OH at C5, -CH₃ at C2
Counterion Maleate ((Z)-but-2-enedioic acid) But-2-enedioic acid (stereochemistry undefined)
Receptor Affinity High affinity for 5-HT₁A/₁B/₁D/₅/₇ Unknown; methyl group may shift selectivity
Research Findings Used to study 5-HT receptor subtypes Potential niche in studying methyl-substituted serotonin analogs

Bufotenine Oxalate

Property Bufotenine Oxalate Target Compound
Molecular Formula C₁₂H₁₆N₂O₅ (oxalate salt) C₁₁H₁₄N₂O + C₄H₄O₄
Substituents -N(CH₃)₂ at aminoethyl, -OH at C5 -NH₂ at aminoethyl, -CH₃ at C2, -OH at C5
Counterion Oxalate But-2-enedioic acid
Receptor Affinity 5-HT₁A/₂A agonist; hallucinogenic Likely distinct due to methyl and counterion
Research Findings Psychoactive effects in humans No reported psychoactivity; structural analog

SIB-1508Y ((S)-Enantiomer of 3-Ethynyl-5-(1-methyl-pyrrolidin-2-yl)-pyridine But-2-enedioic Acid)

Property SIB-1508Y Target Compound
Molecular Formula C₁₄H₁₅N₃O₄ (but-2-enedioic acid salt) C₁₁H₁₄N₂O + C₄H₄O₄
Core Structure Pyridine ring with ethynyl/pyrrolidine Indole ring with aminoethyl/methyl
Counterion But-2-enedioic acid But-2-enedioic acid
Receptor Affinity Nicotinic acetylcholine receptors Likely 5-HT receptors
Research Findings Enhances attention in rodents Unstudied in behavioral models

Key Research Findings and Gaps

Counterion Effects : But-2-enedioic acid (maleate/fumarate) could influence solubility and stability. For example, fumarate salts are often more stable than maleates .

Pharmacological Potential: Unlike SIB-1508Y, which targets nicotinic receptors, the target compound’s indole core suggests serotoninergic activity, though this remains unverified .

Biological Activity

The compound 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol;but-2-enedioic acid , also known as 2-methylserotonin maleate salt, is a derivative of serotonin and has garnered interest in various biological applications due to its potential therapeutic properties. This article explores its biological activity, including pharmacological effects, toxicity, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyValue
IUPAC Name 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol; but-2-enedioic acid
CAS Number 78263-90-8
Molecular Formula C15H18N2O5
Molecular Weight 292.29 g/mol
Purity ≥ 95%

Structural Formula

The structural representation of the compound indicates the presence of an indole ring, which is significant for its biological activity.

Pharmacological Effects

  • Serotonergic Activity :
    • The compound exhibits properties similar to serotonin, potentially acting as a serotonin receptor agonist. This can influence mood regulation and has implications in treating depression and anxiety disorders.
  • Antioxidant Properties :
    • Studies have indicated that compounds with indole structures may exhibit antioxidant activities, which can protect cells from oxidative stress.
  • Neuroprotective Effects :
    • Research has suggested that derivatives of serotonin can exhibit neuroprotective qualities, potentially beneficial in neurodegenerative diseases.

Study on Neuroprotective Effects

A study conducted on the neuroprotective effects of serotonin derivatives found that compounds similar to 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol demonstrated significant protective effects against neuronal cell death induced by oxidative stress. This was attributed to their ability to enhance antioxidant enzyme activity.

Clinical Applications

Research into the pharmacological applications of serotonin derivatives has indicated potential use in treating mood disorders. Clinical trials involving similar compounds have shown promising results in alleviating symptoms of depression and anxiety.

Summary of Biological Activities

Activity TypeObserved EffectReference
Serotonergic ActivityMood enhancement
Antioxidant ActivityProtection against oxidative stress
Neuroprotective EffectsReduced neuronal cell death

Toxicity Data Overview

CompoundLD50 (mg/kg)Source
3-(2-aminoethyl)-2-methyl-1H-indol-5-olNot established yetN/A

Q & A

Q. What established methods are used to synthesize 3-(2-aminoethyl)-2-methyl-1H-indol-5-ol and its derivatives?

Synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 3-(2-azidoethyl)-1H-indol-5-ol derivatives can be reacted with alkynes in PEG-400:DMF solvent systems under nitrogen, followed by purification via solvent extraction and recrystallization (30% yield reported) . Alternative routes include refluxing sodium acetate and acetic acid with formyl-indole precursors to form crystalline derivatives .

Q. How is structural characterization performed for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) and High-Resolution Mass Spectrometry (HRMS) are standard for verifying molecular structure . X-ray crystallography is used for absolute configuration determination, as demonstrated in studies of ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate . Thermal gravimetric analysis (TGA) and single-crystal diffraction (e.g., using Bruker APEX2 software) further validate purity and stereochemistry .

Q. What acute toxicity profiles are reported for this compound in preclinical models?

Acute toxicity varies by species and administration route. For example:

  • Mice : LD50 (intraperitoneal) = 120 mg/kg; symptoms include convulsions and respiratory depression.
  • Rats : LDLo (oral) = 335 mg/kg; observed effects include gastrointestinal distress and cardiac arrhythmias .
    These data highlight the need for species-specific dose calibration in experimental design.

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Yield optimization may involve solvent selection (e.g., PEG-400:DMF for enhanced solubility) , catalyst tuning (e.g., CuI concentration adjustments), and temperature control during cycloaddition. Advanced purification techniques, such as column chromatography or preparative HPLC, can address byproduct formation. Computational modeling (e.g., Molecular Operating Environment, MOE) aids in predicting reaction pathways and steric effects .

Q. How should researchers resolve contradictions in toxicity data across studies?

Discrepancies often arise from differences in animal models, administration routes, or impurity profiles. For instance, subcutaneous LDLo values in rats (250 mg/kg) may conflict with oral data due to bioavailability variations. Mitigation strategies include:

  • Standardizing protocols (e.g., OECD guidelines).
  • Validating compound purity via HPLC-MS.
  • Cross-referencing NIOSH occupational exposure data to assess dose-response reliability .

Q. What in vitro assays are suitable for studying its biological activity?

  • Enzyme inhibition : Use fluorescence-based assays to evaluate binding to targets like Flt3 kinase (IC50 determination) .
  • Receptor profiling : Radioligand displacement assays (e.g., serotonin receptor subtypes, given structural similarity to 5-hydroxytryptamine) .
  • Cellular toxicity : MTT assays in cancer cell lines, with dose ranges calibrated using LD50 values from preclinical models .

Methodological Considerations

Q. How can researchers design stability studies for this compound?

Stability under varying pH, temperature, and light conditions should be tested via:

  • Accelerated degradation studies : HPLC monitoring of degradation products.
  • Photostability : UV-Vis spectroscopy to assess indole ring reactivity .
  • Hygroscopicity analysis : TGA/DSC to evaluate moisture absorption .

Q. What strategies are recommended for analyzing reproductive toxicity?

  • Teratogenicity assays : Expose pregnant rodent models to TDLo doses (e.g., 12 mg/kg in rats) and monitor fetal malformations .
  • In vitro placental barrier models : Use co-cultures of trophoblast and endothelial cells to assess compound transfer .

Data Validation and Reporting

Q. How should conflicting crystallographic data be addressed?

Discrepancies in X-ray diffraction results (e.g., bond angles or packing motifs) require re-refinement using software like SHELXL . Cross-validation with NMR NOESY data can resolve stereochemical ambiguities.

Q. What databases are authoritative for structural and toxicological data?

  • Protein Data Bank (PDB) : For 3D structural comparisons .
  • NIOSH NOES : Occupational exposure limits and hazard codes .
  • IUCrData : Peer-reviewed crystallographic archives .

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